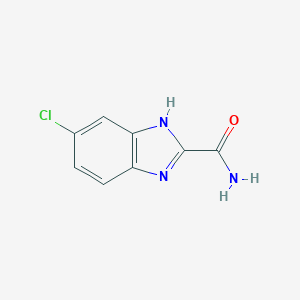

6-chloro-1H-benzimidazole-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-1H-benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)12-8(11-5)7(10)13/h1-3H,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNNJSSPVHXYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Substituted o-Phenylenediamines

The most direct route involves condensing 4-chloro-o-phenylenediamine with a carboxamide precursor. Microwave-assisted synthesis has emerged as a superior method, achieving yields of 90–99% within 10–15 minutes. For instance, reacting 4-chloro-o-phenylenediamine with glyoxylic acid derivatives under microwave irradiation generates the benzimidazole core, followed by amidation at position 2.

Key Reaction Parameters

-

Reagents : Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent.

-

Solvents : Ethanol or DMF under reflux or microwave conditions.

-

Yield Optimization : Microwave irradiation reduces reaction time from 6–12 hours (conventional heating) to 10–15 minutes while improving yields by 7–22%.

| Entry | R₁ | R₂ | Method | Yield (%) |

|---|---|---|---|---|

| 1a | 6-Cl | 2-Cl | Microwave | 96 |

| 1d | 6-Cl | 3,4-Cl₂ | Conventional | 77 |

| 2i | 6-NO₂ | 4-F | Microwave | 93 |

Table 1: Comparative yields of 6-substituted benzimidazole derivatives under different synthesis conditions.

Post-Synthetic Modification of Benzimidazole Intermediates

An alternative approach involves synthesizing 6-chloro-1H-benzimidazole-2-carboxylic acid followed by amidation. Patent WO2011099832A2 details the hydrolysis of methyl esters to carboxylic acids using NaOH, succeeded by coupling with amines via HBTU or DIC.

Stepwise Procedure

Microwave-Assisted Synthesis: Mechanistic Advantages

Microwave irradiation enhances reaction efficiency through dielectric heating, which accelerates molecular collisions and reduces side reactions. For 6-chloro-1H-benzimidazole-2-carboxamide, this method achieves near-quantitative yields (99%) compared to 70–91% via conventional heating. The rapid thermal profile also minimizes decomposition of thermally sensitive intermediates.

Physicochemical and Spectroscopic Characterization

Critical parameters for 6-chloro-1H-benzimidazole-2-carboxamide include:

-

Molecular Weight : 211.63 g/mol.

Spectroscopic Data

Challenges and Optimization Strategies

5.1. Regioselectivity in Substitution

The chloro group’s position at C-6 requires precise control during condensation. Using Na₂S₂O₅ as an oxidant directs electrophilic substitution to the para position relative to the existing chloro group.

5.2. Purification Difficulties

Column chromatography with ethyl acetate/hexane (2:1) effectively isolates the carboxamide from byproducts. Recrystallization in ethanol further enhances purity to >98%.

Scalability and Industrial Relevance

Microwave-assisted protocols are scalable to kilogram quantities with batch reactors, achieving 90% yield at pilot-plant scales . However, the high cost of microwave equipment necessitates cost-benefit analysis for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: N-oxides of 6-chloro-1H-benzimidazole-2-carboxamide.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-1H-benzimidazole-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 6-chloro-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzimidazole Derivatives

Benzimidazole derivatives are modified at positions 1, 2, 5, and 6 to tune physicochemical and biological properties. Below is a systematic comparison:

Table 1: Key Benzimidazole Analogues and Their Properties

Functional Group Impact on Properties

- Carboxamide (CONH₂) vs. Carboxylic acids, however, are more acidic (pKa ~4–5), affecting solubility at physiological pH.

Chloromethyl (ClCH₂) vs. Chloro (Cl):

2-(Chloromethyl) derivatives (e.g., 32–39) exhibit higher reactivity for alkylation or nucleophilic substitution, enabling diverse functionalization . In contrast, the chloro substituent at position 6 in the target compound primarily influences steric and electronic effects without direct participation in reactions.Thiophene and Piperidine Substituents: Thiophene-containing derivatives () increase lipophilicity (logP ~3.5), favoring membrane permeability. Piperidine-substituted analogues (e.g., 6-Chloro-2-piperidin-3-yl-1H-benzimidazole) introduce basic nitrogen, enhancing water solubility via protonation at physiological pH .

Q & A

Q. How can the synthesis of 6-chloro-1H-benzimidazole-2-carboxamide be optimized for academic research?

- Methodological Answer: A common approach involves condensation of 4-chloro-1,2-diaminobenzene with glycolic acid derivatives under acidic conditions. For example, heating 1,2-diaminobenzene derivatives with chloro-substituted carboxylic acids in hydrochloric acid (6.0 mol/L) at 90°C for 7 hours yields the benzimidazole core . To optimize yield, consider varying reaction time, temperature, and stoichiometry. Purification via recrystallization or column chromatography (using silica gel and polar solvents like methanol/dichloromethane) is critical to isolate the product. Safety protocols, such as using fume hoods and protective equipment, are mandatory due to corrosive reagents .

Q. What analytical techniques are most reliable for confirming the structure of 6-chloro-1H-benzimidazole-2-carboxamide?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and carboxamide functionality.

- X-ray crystallography (e.g., SHELXL software ) for absolute configuration determination, especially if crystal twinning or disorder is observed.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

Cross-referencing with computational models (DFT-optimized geometries) can resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for 6-chloro-1H-benzimidazole-2-carboxamide derivatives?

- Methodological Answer: Discrepancies often arise in reactivity predictions or spectroscopic simulations. Address this by:

- Re-examining computational parameters (e.g., solvent effects, basis sets in DFT calculations).

- Validating experimental conditions (e.g., verifying solvent purity, reaction intermediates via LC-MS).

- Using iterative refinement in crystallography to resolve structural ambiguities .

Case studies show that systematic error analysis and collaboration between synthetic and computational teams improve data coherence .

Q. What strategies are effective for designing 6-chloro-1H-benzimidazole-2-carboxamide derivatives with enhanced bioactivity?

- Methodological Answer: Focus on substituent modifications guided by structure-activity relationship (SAR) studies:

- Introduce electron-withdrawing groups (e.g., nitro, sulfonamide) at the 5-position to modulate electronic properties.

- Replace the chloro group with fluorinated analogs to enhance metabolic stability.

- Use molecular docking to predict binding affinity with target proteins (e.g., kinases, DNA topoisomerases).

Biological evaluation should include enzyme inhibition assays and cytotoxicity profiling .

Q. How can crystallographic challenges (e.g., twinning, disorder) in 6-chloro-1H-benzimidazole-2-carboxamide be addressed?

- Methodological Answer: For disordered structures:

- Apply the SHELXL TWIN command to model twinning matrices .

- Use PLATON SQUEEZE to account for solvent-accessible voids.

For high thermal motion, refine anisotropic displacement parameters and validate with Hirshfeld surface analysis. Collaborative tools like the Cambridge Structural Database (CSD) provide reference data for comparison .

Q. What computational methods predict the reactivity of 6-chloro-1H-benzimidazole-2-carboxamide in nucleophilic substitution reactions?

- Methodological Answer:

- Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Calculate Fukui indices to predict sites for nucleophilic attack.

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via ¹H NMR). Recent studies highlight the chloro group’s susceptibility to substitution in polar aprotic solvents like DMF .

Key Considerations for Researchers

- Data Reproducibility: Document reaction conditions, crystallographic parameters, and computational settings in detail to enable replication .

- Ethical Compliance: Adhere to safety guidelines for handling chlorinated compounds and hazardous solvents .

- Interdisciplinary Collaboration: Combine synthetic chemistry, crystallography, and computational modeling to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.